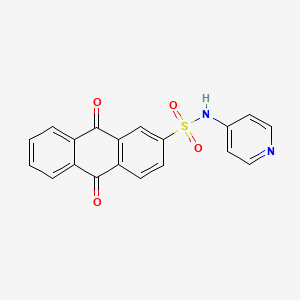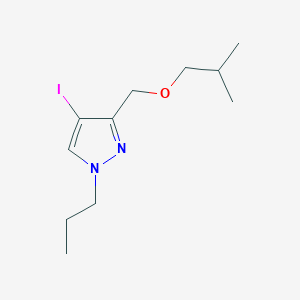
4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of an iodine atom at the 4-position, an isobutoxymethyl group at the 3-position, and a propyl group at the 1-position of the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with alkynes or alkenes under mild conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized in situ to produce pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as bromine and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.
科学研究应用
4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities and metabolic pathways.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-iodo-3-(isobutoxymethyl)-1-propyl-1H-pyrazole can be compared with other similar compounds, such as:
4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: This compound has an isopropyl group instead of a propyl group at the 1-position, which can affect its chemical properties and reactivity.
4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
4-iodo-3-(2-methylpropoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-5-14-6-10(12)11(13-14)8-15-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABAVBSZNXOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)
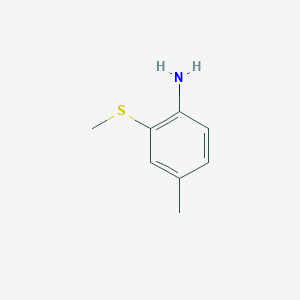
![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
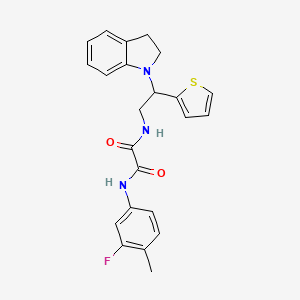
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
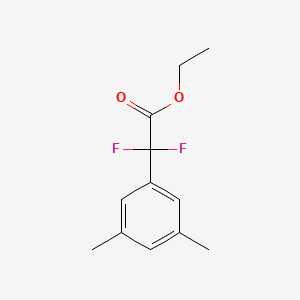
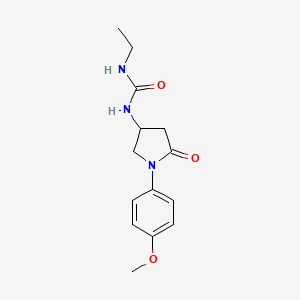
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8-OXO-5H,6H,7H,8H-[1,3,4]THIADIAZOLO[3,2-A][1,3]DIAZEPIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2832458.png)
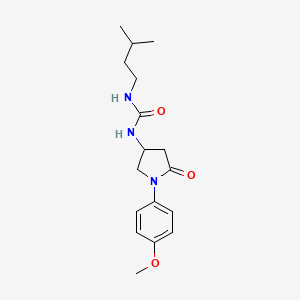
![5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832461.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)
